molecular formula C11H14N2O B12067681 3-Amino-5-cyclopropyl-N-methylbenzamide

3-Amino-5-cyclopropyl-N-methylbenzamide

Cat. No.: B12067681
M. Wt: 190.24 g/mol
InChI Key: NPZIHTKRCZKQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-cyclopropyl-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, a cyclopropyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclopropyl-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the amino and cyclopropyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process might include steps such as:

    Preparation of intermediates: Synthesizing key intermediates that will be used in the final steps.

    Coupling reactions: Using coupling agents to attach the amino and cyclopropyl groups to the benzamide core.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-5-cyclopropyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the cyclopropyl group may enhance the compound’s binding affinity. The benzamide core can interact with various enzymes, potentially inhibiting their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler analog without the amino and cyclopropyl groups.

    3-Amino-N-methylbenzamide: Similar structure but lacks the cyclopropyl group.

    5-Cyclopropyl-N-methylbenzamide: Similar structure but lacks the amino group.

Uniqueness

3-Amino-5-cyclopropyl-N-methylbenzamide is unique due to the presence of both the amino and cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-5-cyclopropyl-N-methylbenzamide

InChI

InChI=1S/C11H14N2O/c1-13-11(14)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3,(H,13,14)

InChI Key

NPZIHTKRCZKQSY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.